

## A Comparative Guide to the Bioequivalence of Insulin Degludec Biosimilars

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Insulin degludec |           |
| Cat. No.:            | B10830389        | Get Quote |

The advent of biosimilars for **insulin degludec**, an ultra-long-acting basal insulin, presents a significant development in the management of diabetes mellitus. For researchers, scientists, and drug development professionals, a thorough understanding of the bioequivalence assessment of these products is paramount. This guide provides an objective comparison of **insulin degludec** biosimilars with the originator product, supported by experimental data and detailed methodologies, to facilitate informed decision-making in research and development.

#### Mechanism of Action of Insulin Degludec

Insulin degludec exerts its glucose-lowering effect by binding to the human insulin receptor, initiating the same pharmacological effects as endogenous insulin.[1] This binding triggers a cascade of intracellular signaling events. Upon subcutaneous injection, insulin degludec forms soluble multi-hexamers, creating a depot in the subcutaneous tissue. From this depot, insulin degludec monomers are slowly and continuously absorbed into the systemic circulation.[1][2][3][4] This unique mechanism of protracted absorption results in an ultra-long duration of action, lasting up to 42 hours, with a flat and stable glucose-lowering profile.[1][2][3]

The binding of **insulin degludec** to the insulin receptor activates two primary signaling pathways: the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway.[2] The PI3K/Akt pathway is primarily responsible for the metabolic effects of insulin, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake into muscle and fat cells, and the inhibition of



hepatic glucose production.[2][3] The Ras-MAPK pathway is mainly involved in regulating cell growth and proliferation.[2]



Click to download full resolution via product page

Insulin Degludec Signaling Pathway

## **Comparative Bioequivalence Data**

The assessment of bioequivalence between a biosimilar and its reference product is a critical step in the regulatory approval process. This involves demonstrating that there are no clinically meaningful differences in terms of safety, purity, and potency. For **insulin degludec** biosimilars, this is primarily established through pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Table 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Bioequivalence of **Insulin Degludec** Biosimilar (B01411) and Reference Product



| Parameter                                                                                                                                                                                                                                                                  | B01411 (Biosimilar) | Tresiba®<br>(Reference) | Ratio (90% CI) |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|-------------------------|----------------|
| Pharmacokinetics<br>(PK)                                                                                                                                                                                                                                                   |                     |                         |                |
| AUCIDeg,0-24h<br>(h·pmol/L)                                                                                                                                                                                                                                                | Data not available  | Data not available      | 0.80-1.25      |
| IDegmax (pmol/L)                                                                                                                                                                                                                                                           | Data not available  | Data not available      | 0.80-1.25      |
| Pharmacodynamics<br>(PD)                                                                                                                                                                                                                                                   |                     |                         |                |
| AUCGIR,0-24h<br>(mg/kg)                                                                                                                                                                                                                                                    | Data not available  | Data not available      | 0.80-1.25      |
| GIRmax (mg/kg/min)                                                                                                                                                                                                                                                         | Data not available  | Data not available      | 0.80-1.25      |
| Data from a Phase I euglycemic clamp study in healthy Chinese subjects.[5] The confidence intervals for the ratio of the least-squares geometric means for all primary PK and PD endpoints were within the pre-specified range of 0.80-1.25, demonstrating bioequivalence. |                     |                         |                |

Table 2: Clinical Efficacy and Safety of **Insulin Degludec** Biosimilar (HS-IDeg) vs. Originator (NN-IDeg) in Type 2 Diabetes



|                                                                                                                                                                                                                             |                         |                         | 1011 5'''                      |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------|-------------------------|--------------------------------|
| Parameter                                                                                                                                                                                                                   | HS-IDeg<br>(Biosimilar) | NN-IDeg<br>(Originator) | LS Mean Difference<br>(95% CI) |
| Efficacy                                                                                                                                                                                                                    |                         |                         |                                |
| Change in HbA1c<br>from baseline at week<br>18 (%)                                                                                                                                                                          | -1.34                   | -1.25                   | -0.09 (-0.28 to 0.10)          |
| Participants achieving<br>HbA1c <7.0% at week<br>18 (%)                                                                                                                                                                     | 34.5                    | 29.5                    | Not reported                   |
| Safety                                                                                                                                                                                                                      |                         |                         |                                |
| Hypoglycemia events                                                                                                                                                                                                         | Similar between groups  | Similar between groups  | Not reported                   |
| Adverse events                                                                                                                                                                                                              | Similar between groups  | Similar between groups  | Not reported                   |
| Data from a multicenter, randomized, open-label, phase 3 study in Chinese patients with type 2 diabetes.[6] The study demonstrated non-inferiority of the biosimilar to the originator product in terms of HbA1c reduction. |                         |                         |                                |

# **Experimental Protocols for Bioequivalence Assessment**



The gold standard for assessing the pharmacodynamics of insulin products is the euglycemic clamp technique.[7] This methodology is central to the bioequivalence studies of **insulin degludec** biosimilars.

### **Euglycemic Clamp Study Protocol**

A typical euglycemic clamp study for an **insulin degludec** biosimilar is designed as a randomized, crossover study in healthy volunteers.

- Subject Recruitment: Healthy, non-diabetic subjects are recruited to minimize variability in insulin sensitivity.
- Randomization and Dosing: Subjects are randomized to receive a single subcutaneous dose
  of either the biosimilar or the reference insulin degludec. After a washout period, they
  receive the other treatment.
- Euglycemic Clamp Procedure:
  - An intravenous line is established for blood sampling and another for glucose infusion.
  - Blood glucose levels are clamped at a target euglycemic level (e.g., 5.5 mmol/L).[8]
  - The glucose infusion rate (GIR) is adjusted in response to frequent blood glucose measurements to maintain the target level. The GIR over time is the primary pharmacodynamic endpoint.
- Pharmacokinetic Sampling: Blood samples are collected at predefined time points to determine the concentration of insulin degludec over time.
- Data Analysis: The primary PK parameters (e.g., AUCIDeg,0-24h, IDegmax) and PD parameters (e.g., AUCGIR,0-24h, GIRmax) are calculated and compared between the biosimilar and the reference product. Bioequivalence is established if the 90% confidence interval of the ratio of the geometric means for these parameters falls within the pre-specified range of 80-125%.[5][9]





Click to download full resolution via product page

Bioequivalence Study Workflow



## **Regulatory Pathway for Biosimilar Approval**

The approval of a biosimilar insulin is a rigorous process guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). [10][11] The goal is to demonstrate a high degree of similarity to an already approved reference product.

The regulatory framework emphasizes a "totality of the evidence" approach, which includes:

- Analytical Studies: Extensive characterization of the biosimilar's structure and function compared to the reference product.
- Non-clinical Studies: In vitro and in vivo studies to assess biological activity and potential toxicity.
- Clinical Pharmacology Studies: PK and PD studies, such as the euglycemic clamp study, are crucial to demonstrate bioequivalence.[12]
- Clinical Efficacy and Safety Studies: In some cases, larger clinical trials may be required to confirm similar efficacy and safety profiles.[12]





Click to download full resolution via product page

Biosimilar Regulatory Approval Process



In conclusion, the assessment of bioequivalence for **insulin degludec** biosimilars is a comprehensive process that relies on a robust foundation of analytical, non-clinical, and clinical data. The euglycemic clamp study is a cornerstone of this evaluation, providing critical pharmacokinetic and pharmacodynamic data to establish similarity with the originator product. The successful demonstration of bioequivalence through this rigorous pathway ensures that healthcare professionals and patients can have confidence in the safety and efficacy of biosimilar **insulin degludec**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mims.com:443 [mims.com:443]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Insulin degludec? [synapse.patsnap.com]
- 4. Insulin degludec Wikipedia [en.wikipedia.org]
- 5. A phase-I randomized euglycemic clamp study to demonstrate the pharmacokinetic and pharmacodynamic equivalence of an insulin degludec biosimilar (B01411) with the reference product in healthy Chinese volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of insulin degludec biosimilar B01411 versus originator insulin degludec in Chinese patients with type 2 diabetes inadequately controlled on oral antidiabetic drugs: a multicenter, randomized, open-label, phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Pharmacological Properties of Insulin Degludec and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the pharmacokinetic and pharmacodynamic profiles of insulin degludec and insulin glargine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors influencing bioequivalence evaluation of insulin biosimilars based on a structural equation model PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of Current Regulatory Requirements for Approval of Biosimilar Insulins PMC [pmc.ncbi.nlm.nih.gov]



- 11. researchgate.net [researchgate.net]
- 12. Biosimilar insulins: Narrative review of the regulatory framework and registration studies -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Bioequivalence of Insulin Degludec Biosimilars]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830389#assessing-the-bioequivalence-of-insulin-degludec-biosimilars]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com